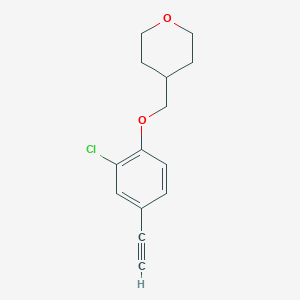
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 2-chloro-4-ethynylphenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro precursor reacts with the ethynyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an intramolecular etherification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated derivatives or hydrogenated compounds.
Substitution: A variety of substituted phenoxymethyl-tetrahydropyran derivatives can be formed.
科学研究应用
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Chloro-2-ethynyl-4-methoxybenzene
- 2-Chloro-4-ethynyl-1-methylbenzene
- 1-Ethynyl-4-methoxybenzene
Uniqueness
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the ethynylphenoxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C14H15ClO2 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
4-[(2-chloro-4-ethynylphenoxy)methyl]oxane |
InChI |
InChI=1S/C14H15ClO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h1,3-4,9,12H,5-8,10H2 |
InChI 键 |
MWOWDDKKFQEBIP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)OCC2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


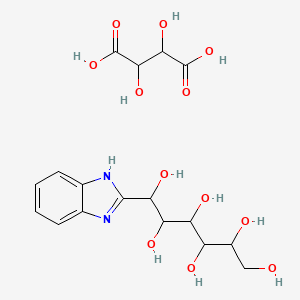

![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)

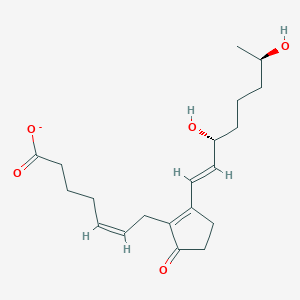
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
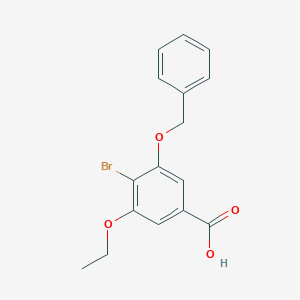

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
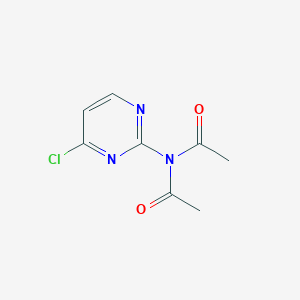
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
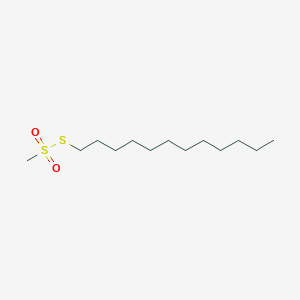
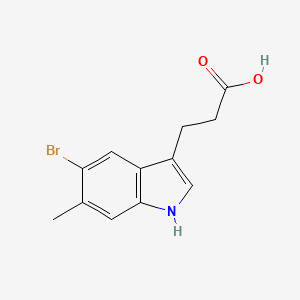
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
